molecular formula C12H15ClN2O3 B7932694 2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide

2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide

Cat. No.: B7932694
M. Wt: 270.71 g/mol
InChI Key: GGYYUGSIYHKCQT-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide is a useful research compound. Its molecular formula is C12H15ClN2O3 and its molecular weight is 270.71 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2O3C_{12}H_{15}ClN_{2}O_{3}, with a molecular weight of approximately 270.71 g/mol. The compound features a chloro group, an isopropyl group, and a nitro-substituted benzyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The chloro group allows for nucleophilic substitution reactions, while the nitro group can participate in electrophilic aromatic substitution, enhancing the compound's versatility as a pharmacological agent.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli (ATCC 25922)30
Pseudomonas aeruginosa (ATCC 27853)35
Staphylococcus aureus (ATCC 25923)28

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has also highlighted the potential of this compound as an anticancer agent . Studies have demonstrated that derivatives containing similar functional groups can induce apoptosis in cancer cells by interfering with cellular processes such as tubulin polymerization and ROS generation. For example, compounds structurally related to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising cytotoxic activity .

Case Studies

  • Antibacterial Screening : A study conducted on various chloroacetamides, including derivatives of this compound, demonstrated excellent antibacterial activity against multiple strains. The study utilized the agar diffusion method to measure the zones of inhibition, confirming the compound's efficacy against resistant bacterial strains .
  • Antifungal Efficacy : In another investigation focused on antifungal properties, compounds similar to this compound were tested against Candida albicans. Results showed significant growth inhibition, highlighting the potential for treating fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the nitro group and chloro substituents significantly influence biological activity. The presence of electron-withdrawing groups, such as nitro groups on the aromatic ring, enhances cytotoxicity and antimicrobial properties by increasing the compound's reactivity towards biological targets .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds similar to 2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole, which share structural similarities, have demonstrated effective inhibition against Mycobacterium tuberculosis with promising IC50 values . Although specific data for this compound is limited, the structural characteristics suggest potential antimicrobial efficacy.

Anti-inflammatory Properties

Research into related compounds indicates that acetamides can possess anti-inflammatory effects. For example, studies on pyrimidine derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The presence of a chloro substituent in the acetamide structure may enhance its interaction with COX enzymes, suggesting that this compound could similarly exhibit anti-inflammatory activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of electron-withdrawing groups (like the nitro group) can enhance biological activity by increasing the electrophilicity of the compound.
  • Steric Hindrance : The isopropyl group may provide steric bulk that influences binding interactions with biological targets.

Case Study: Antimicrobial Evaluation

In a comparative study of similar compounds, derivatives were synthesized and tested for their antimicrobial activity against various strains of bacteria and fungi. Results indicated that modifications in the acetamide structure significantly affected potency. For instance, compounds with electron-withdrawing groups showed enhanced activity .

Case Study: Anti-inflammatory Testing

Another study focused on testing a series of acetamides for their COX inhibitory potential. Compounds were evaluated using in vitro assays to determine their IC50 values against COX-1 and COX-2 enzymes. Preliminary findings suggested that certain structural modifications led to improved anti-inflammatory effects .

Properties

IUPAC Name

2-chloro-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYYUGSIYHKCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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